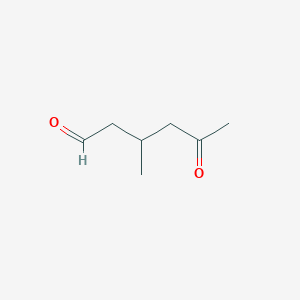
3-Methyl-5-oxohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-oxohexanal, also known as 3-Methyl-5-hexenal, is a volatile organic compound that is commonly found in fruits, vegetables, and other plant-based foods. It is a member of the aldehyde family and has a strong, pungent odor. This compound has been the subject of numerous scientific studies, and its potential applications in various fields have been explored.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-oxohexanal is not fully understood, but it is believed to act as an activator of certain receptors in the olfactory system. This leads to the perception of a strong, pungent odor. In addition, this compound has been shown to have some antimicrobial properties, which may contribute to its use as a pesticide.
Effets Biochimiques Et Physiologiques
3-Methyl-5-oxohexanal has been shown to have some biochemical and physiological effects. In one study, it was found to have a significant inhibitory effect on the growth of certain bacteria, including E. coli and Staphylococcus aureus. In addition, this compound has been shown to have some antioxidant properties, which may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-5-oxohexanal in lab experiments is its strong, pungent odor, which makes it easy to detect and measure. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its volatility, which can make it difficult to handle and store.
Orientations Futures
There are many potential future directions for research on 3-Methyl-5-oxohexanal. One area of interest is its potential use as a natural pesticide and insect repellent. Another area of interest is its potential health benefits, particularly its antioxidant properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
There are several methods for synthesizing 3-Methyl-5-oxohexanal, but the most common one involves the oxidation of 3-Methyl-5-oxohexanalexen-1-ol. This can be achieved using various oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite. The reaction is typically carried out under mild conditions and can be scaled up for industrial production.
Applications De Recherche Scientifique
3-Methyl-5-oxohexanal has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in many products, including baked goods, candies, and beverages. It is also used as a fragrance in perfumes and cosmetics. In addition, this compound has been studied for its potential use as a pesticide and insect repellent.
Propriétés
Numéro CAS |
146430-52-6 |
|---|---|
Nom du produit |
3-Methyl-5-oxohexanal |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-methyl-5-oxohexanal |
InChI |
InChI=1S/C7H12O2/c1-6(3-4-8)5-7(2)9/h4,6H,3,5H2,1-2H3 |
Clé InChI |
YSJGFZKUCZEJSW-UHFFFAOYSA-N |
SMILES |
CC(CC=O)CC(=O)C |
SMILES canonique |
CC(CC=O)CC(=O)C |
Synonymes |
Hexanal, 3-methyl-5-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
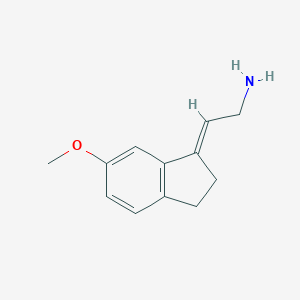
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)

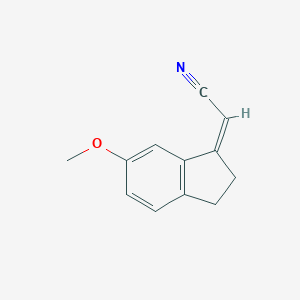
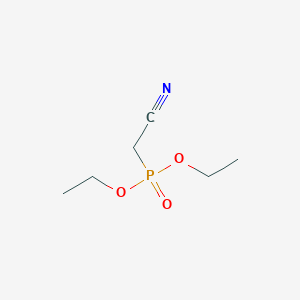

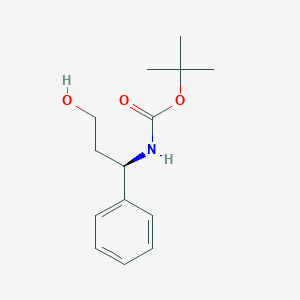
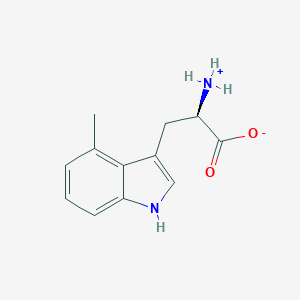
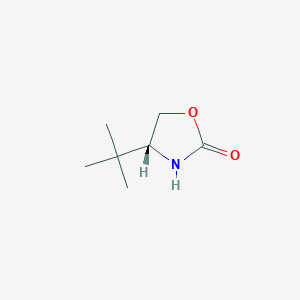
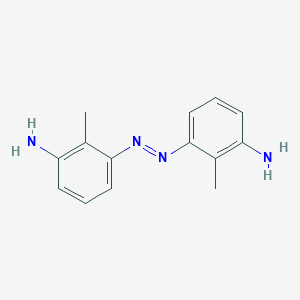
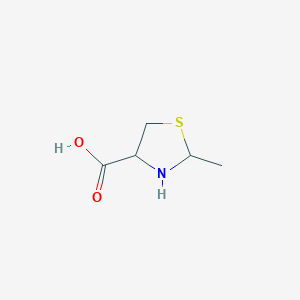
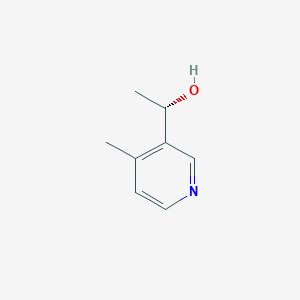
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)